![molecular formula C6H7ClN2O2 B2426781 3-Chloro-4,6-dimethoxypyridazine CAS No. 17285-24-4](/img/structure/B2426781.png)
3-Chloro-4,6-dimethoxypyridazine
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Overview
Description
3-Chloro-4,6-dimethoxypyridazine is a chemical compound with the molecular weight of 174.59 . It has a melting point of 110-111 degrees .
Synthesis Analysis
The synthesis of 3-Chloro-4,6-dimethoxypyridazine involves the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide . This process results in the formation of 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a 1:1 ratio .Molecular Structure Analysis
The InChI code for 3-Chloro-4,6-dimethoxypyridazine is 1S/C6H7ClN2O2/c1-10-4-3-5 (11-2)8-9-6 (4)7/h3H,1-2H3 .Physical And Chemical Properties Analysis
3-Chloro-4,6-dimethoxypyridazine has a molecular weight of 174.59 and a melting point of 110-111 degrees .Scientific Research Applications
Chemical Synthesis and Reactivity
3,6-Dimethoxypyridazine, closely related to 3-Chloro-4,6-dimethoxypyridazine, has been studied for its reactivity with hydrazine. This interaction has been found to result in the formation of 4-amino-6-methoxy- and 4-amino-6-hydrazino(2H)-pyridazinones, demonstrating its potential in the synthesis of novel chemical compounds (Coates & Mckillop, 1993).
Potential in Pharmacology
Research into pyridazine derivatives, including those similar to 3-Chloro-4,6-dimethoxypyridazine, has indicated their potential in pharmacological applications. Certain derivatives have shown promising anticonvulsive properties, and their pharmacological properties have been compared to blood pressure-lowering drugs like “A presoline” and “Nepresol” (Druey et al., 1954).
Methoxylation Studies
Methoxylation of pyridazine compounds, closely related to 3-Chloro-4,6-dimethoxypyridazine, has been extensively studied. The methoxylation of 3, 4, 6-trichloropyridazine has led to the formation of compounds like 6-chloro-3, 4-dimethoxypyridazine, showing the chemical versatility of these compounds in synthesizing new derivatives (Nagashima et al., 1987).
Anti-Cancer Research
In the field of anti-cancer research, derivatives of 3, 6-dimethoxypyridazine, such as 4-azido-3, 6-dimethoxypyridazine, have been synthesized and studied. These studies highlight the potential application of these compounds in developing novel anti-cancer agents (Itai & Kamiya, 1963).
Structural and Reaction Studies
There have been investigations into the reaction of pyridazine derivatives with phosphoryl chloride, exploring the structural changes and new compound formation. These studies contribute to the broader understanding of the reactivity and potential applications of compounds like 3-Chloro-4,6-dimethoxypyridazine in chemical synthesis (Igeta, 1960).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4,6-dimethoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)8-9-6(4)7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVMXKLHXVZHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,6-dimethoxypyridazine | |
CAS RN |
17285-24-4 |
Source
|
Record name | 3-chloro-4,6-dimethoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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